Cas no 933006-72-5 (1-(4-chlorophenyl)-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}cyclopentane-1-carboxamide)

1-(4-chlorophenyl)-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}cyclopentane-1-carboxamide structure
933006-72-5 structure
Product Name:1-(4-chlorophenyl)-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}cyclopentane-1-carboxamide
CAS No:933006-72-5
MF:C16H17ClN4OS
MW:348.850380659103
CID:5765289
PubChem ID:22582977
Update Time:2025-06-20

1-(4-chlorophenyl)-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}cyclopentane-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • VU0494678-1
    • MFCD08322628
    • SR-01000910584
    • 933006-72-5
    • AKOS002069298
    • F2079-0124
    • SR-01000910584-1
    • CCG-194665
    • 1-(4-chlorophenyl)-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)cyclopentanecarboxamide
    • 1-(4-chlorophenyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}cyclopentane-1-carboxamide
    • 1-(4-chlorophenyl)-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}cyclopentane-1-carboxamide
    • Inchi: 1S/C16H17ClN4OS/c17-12-5-3-11(4-6-12)16(7-1-2-8-16)13(22)18-14-19-20-15-21(14)9-10-23-15/h3-6H,1-2,7-10H2,(H,18,19,22)
    • InChI Key: ZNQCLKGIRSKAQV-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C1(C(NC2=NN=C3N2CCS3)=O)CCCC1

Computed Properties

  • Exact Mass: 348.0811600g/mol
  • Monoisotopic Mass: 348.0811600g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 451
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 85.1Ų

1-(4-chlorophenyl)-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}cyclopentane-1-carboxamide Pricemore >>

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1-(4-chlorophenyl)-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}cyclopentane-1-carboxamide Related Literature

Additional information on 1-(4-chlorophenyl)-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}cyclopentane-1-carboxamide

1-(4-chlorophenyl)-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}cyclopentane-1-carboxamide: A Comprehensive Overview

The compound 1-(4-chlorophenyl)-N-{5H,6H-1,2,4triazolo[3,4-b][1,3]thiazol-3-yl}cyclopentane-1-carboxamide (CAS NO 933006-72-5) is a highly specialized chemical entity with significant potential in the field of biopharmaceuticals. This compound belongs to a class of molecules that combine features from both triazoles and thiazoles, which are well-known for their diverse biological activities. Its structure incorporates a cyclopentane ring system, a 4-chlorophenyl group, and a triazolo[3,4-b][1,3]thiazole moiety, all of which contribute to its unique pharmacological profile.

Recent studies have highlighted the importance of such compounds in drug discovery. The triazolo[3,4-b][1,3]thiazole core is particularly interesting due to its ability to modulate various biological targets, including enzymes, receptors, and transporters. This makes it a valuable scaffold for the development of targeted therapies in oncology, neurodegenerative diseases, and infectious disorders.

The presence of the 4-chlorophenyl group adds an additional layer of complexity to this molecule. Chlorinated aromatic groups are known for their ability to influence metabolism, toxicity, and bioavailability. In the case of this compound, the chloro substituent may play a critical role in selectivity and potency, making it an important factor in optimizing its pharmacokinetic properties.

Research into cyclopentane ring systems has shown that their compact structure can enhance binding affinity to target molecules. This structural feature, combined with the versatile nature of the triazolo[3,4-b][1,3]thiazole moiety, positions this compound as a promising candidate for further investigation in medicinal chemistry.

Recent advancements in crystallography and computational modeling have provided deeper insights into the molecular interactions of similar compounds. These tools have been instrumental in understanding how the triazolo[3,4-b][1,3]thiazole moiety interacts with biological targets, paving the way for rational drug design.

Furthermore, this compound's potential as a pro-drug or a metabolite has been explored in preclinical studies. Its stability under physiological conditions and its ability to undergo predictable metabolism patterns make it an attractive option for researchers working on biodegradable materials and controlled drug delivery systems.

In conclusion, the 1-(4-chlorophenyl)-N-{5H,6H-1,2,4triazolo[3,4-b][1,3]thiazol-3-yl}cyclopentane-1-carboxamide (CAS NO 933006-72-5) represents a significant advancement in the field of biopharmaceuticals. Its unique combination of structural features and its potential for customization make it a valuable tool for researchers aiming to develop next-generation therapies.

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